Cas no 899736-14-2 (2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

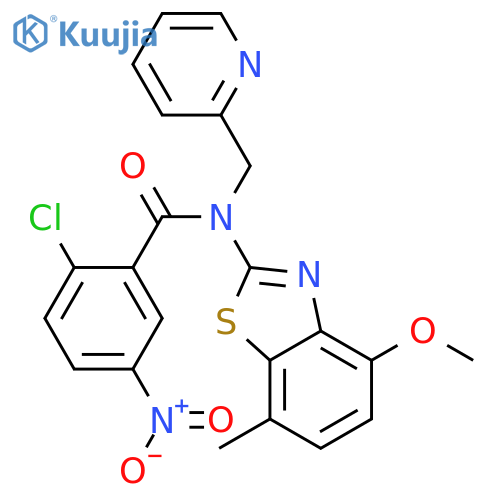

899736-14-2 structure

商品名:2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide

CAS番号:899736-14-2

MF:C22H17ClN4O4S

メガワット:468.912782430649

CID:5487263

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide

- 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide

-

- インチ: 1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3

- InChIKey: GDOJCVHJQONIAM-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=C(OC)C=CC(C)=C2S1)CC1=NC=CC=C1)(=O)C1=CC([N+]([O-])=O)=CC=C1Cl

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2738-2319-2μmol |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-30mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-20mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-10μmol |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-2mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-4mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-15mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-50mg |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-5μmol |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2738-2319-20μmol |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |

899736-14-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

899736-14-2 (2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量